(1R,2R)-2-Aminocyclohexanecarboxylic Acid
Overview
Description
(1R,2R)-2-Aminocyclohexanecarboxylic Acid is a chiral amino acid derivative with a unique cyclohexane ring structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the design of peptidomimetics and as a building block for various pharmaceuticals. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of drugs with specific biological activities.
Mechanism of Action
Target of Action
It has been found to be used as a fluorescent label for proteins and nucleic acids, as well as an enzyme inhibitor and a probe for studying enzyme-substrate interactions .
Mode of Action
Given its use as an enzyme inhibitor, it likely interacts with its targets by binding to the active sites of enzymes, thereby preventing the enzymes from catalyzing their respective reactions .
Biochemical Pathways
Considering its role as an enzyme inhibitor, it can be inferred that it may affect the pathways in which these enzymes are involved .
Result of Action
Given its role as an enzyme inhibitor, it can be inferred that it may alter the normal functioning of the enzymes it targets, thereby affecting the cellular processes that these enzymes are involved in .
Biochemical Analysis
Biochemical Properties
(1R,2R)-2-Aminocyclohexanecarboxylic Acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been used as a fluorescent label for proteins and nucleic acids, enabling the visualization of these molecules in various assays . Additionally, this compound acts as an enzyme inhibitor, providing insights into enzyme-substrate interactions and the mechanisms of enzyme action . The compound’s interactions with biomolecules are primarily mediated through its amino and carboxylic acid groups, which can form hydrogen bonds and ionic interactions with target molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as an enzyme inhibitor, it can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of metabolites within cells . Furthermore, the compound’s ability to label proteins and nucleic acids allows researchers to study the localization and dynamics of these molecules within cells, providing insights into cellular function and regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting their activity by blocking the active site or altering the enzyme’s conformation . This inhibition can lead to changes in metabolic pathways and the regulation of gene expression. Additionally, the compound’s fluorescent properties enable it to be used as a probe for studying the binding interactions between enzymes and their substrates, providing valuable information on the molecular mechanisms of enzyme action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup and the duration of exposure . In in vitro studies, the compound’s stability allows for prolonged observation of its effects on cellular processes, while in vivo studies may reveal additional insights into its long-term impact on organismal physiology.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s ability to inhibit specific enzymes can lead to changes in metabolic flux and the levels of metabolites within cells . These interactions can provide insights into the regulation of metabolic pathways and the role of specific enzymes in cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in distinct cellular environments
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a series of reactions to introduce the amino and carboxylic acid functional groups.
Chiral Resolution: The racemic mixture of the product is resolved into its enantiomers using chiral resolution techniques such as crystallization with chiral acids or chromatography.
Hydrogenation: The intermediate compounds are subjected to hydrogenation to reduce any double bonds and achieve the desired cyclohexane ring structure.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and chiral resolution on a large scale. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol or cyclohexylamine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1R,2R)-2-Aminocyclohexanecarboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic Acid: Known for its role as a plant growth regulator.
1-Aminocyclopentanecarboxylic Acid: Used in the synthesis of peptidomimetics.
1-Aminocycloheptanecarboxylic Acid: Studied for its potential in medicinal chemistry.
Uniqueness: (1R,2R)-2-Aminocyclohexanecarboxylic Acid stands out due to its six-membered cyclohexane ring, which provides a balance between rigidity and flexibility. This structural feature makes it particularly useful in the design of molecules that require specific spatial arrangements for biological activity .
Properties
IUPAC Name |
(1R,2R)-2-aminocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHEVWOPJDAAX-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5691-19-0, 26685-83-6 | |
Record name | trans-2-Aminocyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5691-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-2-Aminocyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26685-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-2-Aminocyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005691190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,2R)-2-Aminocyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (1R,2R)-2-Aminocyclohexanecarboxylic acid considered a good candidate for studying poly(β-amino acid) helix formation?
A1: Theoretical studies suggest that poly[this compound] could form particularly stable helical structures []. This is due to the cyclic structure of the monomer, which likely restricts conformational freedom and favors specific helical arrangements. This predicted stability makes it an attractive target for experimental validation of the theoretical models.
Q2: How does this compound contribute to enantioselective epoxidation reactions?
A2: Research indicates that oligomers of this compound, when attached to a solid support, can act as catalysts in the Juliá-Colonna epoxidation of chalcones []. The enantioselectivity arises from the inherent chirality of the this compound units and their ability to form helical structures. These helices provide a chiral environment that allows for face-selective delivery of the hydroperoxide anion to the enone substrate, resulting in the preferential formation of one epoxide enantiomer over the other.
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